molecular formula C25H25N3O4S B2738128 N-benzyl-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide CAS No. 1030120-98-9

N-benzyl-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide

Cat. No. B2738128
M. Wt: 463.55
InChI Key: BEQWEWLTZJIMQF-UHFFFAOYSA-N
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Description

This compound appears to be a complex organic molecule with several functional groups. It contains a benzyl group, an ethylacetamide group, and a 1,2,4-thiadiazine ring, which is a six-membered ring containing three different types of atoms: one sulfur atom, two nitrogen atoms, and three carbon atoms.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to propose a detailed synthesis route.



Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization states of the atoms, the types of intermolecular forces involved, etc.



Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the amide group might undergo hydrolysis, and the thiadiazine ring might participate in electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., can be predicted based on the functional groups present in the molecule.


Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, flammability, etc.


Future Directions

Future research could involve studying the compound’s properties in more detail, exploring its potential uses, and developing efficient methods for its synthesis.


Please note that this is a general analysis. For a detailed and accurate analysis, experimental data and further literature research are needed.


properties

IUPAC Name

N-benzyl-N-ethyl-2-[2-(3-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-3-26(17-20-11-5-4-6-12-20)24(29)18-27-22-14-7-8-15-23(22)33(31,32)28(25(27)30)21-13-9-10-19(2)16-21/h4-16H,3,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQWEWLTZJIMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide

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